1-Azido-2-[(prop-2-en-1-yl)oxy]benzene 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene
Brand Name: Vulcanchem
CAS No.: 55000-07-2
VCID: VC19614909
InChI: InChI=1S/C9H9N3O/c1-2-7-13-9-6-4-3-5-8(9)11-12-10/h2-6H,1,7H2
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene

CAS No.: 55000-07-2

Cat. No.: VC19614909

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene - 55000-07-2

Specification

CAS No. 55000-07-2
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 1-azido-2-prop-2-enoxybenzene
Standard InChI InChI=1S/C9H9N3O/c1-2-7-13-9-6-4-3-5-8(9)11-12-10/h2-6H,1,7H2
Standard InChI Key JGYLMBYTGJIHOV-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=CC=CC=C1N=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Azido-2-[(prop-2-en-1-yl)oxy]benzene features a benzene ring with two distinct substituents:

  • Azido group (-N₃): Positioned at the 1-carbon, this group is highly reactive, capable of undergoing cycloadditions, reductions, and thermal decomposition.

  • Prop-2-en-1-yl ether (-O-CH₂-C≡CH₂): At the 2-carbon, this moiety introduces alkene functionality, enabling further modifications such as polymerization or Diels-Alder reactions.

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS No.55000-07-2
Molecular FormulaC₉H₉N₃O
Molecular Weight175.19 g/mol
AppearanceNot reported (likely colorless to pale yellow liquid)
StabilityLight- and heat-sensitive

Note: Discrepancies exist in literature regarding the molecular formula; some sources erroneously list C₉H₁₀N₄O.

Synthesis Strategies

Azidation of Phenolic Derivatives

The compound is typically synthesized via a two-step process:

  • Etherification: 2-Hydroxybenzaldehyde reacts with propargyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(prop-2-en-1-yl)oxybenzaldehyde.

  • Azide Introduction: The aldehyde group is converted to an azide using sodium azide (NaN₃) and a reducing agent like SnCl₂ in acidic conditions.

Copper-Catalyzed Click Chemistry

Copper(I) catalysts (e.g., CuBr) enhance the efficiency of azide-alkyne cycloadditions (AAC), a cornerstone reaction for this compound. For example, reacting it with terminal alkynes yields 1,4-disubstituted triazoles under mild conditions (25–60°C, 12–24 hr).

Table 2: Representative Reaction Conditions and Yields

SubstrateCatalystTemperature (°C)Time (hr)ProductYield (%)
PhenylacetyleneCuBr25241-Benzyl-1,2,3-triazole92
Ethyl propiolateCuI6012Ethyl 1,2,3-triazole-4-carboxylate85

Reactivity and Chemical Transformations

Azido Group Decomposition

Upon heating (>80°C) or UV irradiation, the azido group decomposes to generate nitrenes or carbenes, which participate in:

  • C–H insertion: Forming new carbon-nitrogen bonds in alkanes or aromatic systems .

  • Cyclization: Creating nitrogen-containing heterocycles like indoles or pyrroles .

Click Chemistry Applications

The copper-catalyzed AAC reaction with alkynes is the most widely studied transformation:
C₉H₉N₃O+RC≡CHCu(I)C₉H₈N₃O-R-1,2,3-triazole\text{C₉H₉N₃O} + \text{RC≡CH} \xrightarrow{\text{Cu(I)}} \text{C₉H₈N₃O-R-1,2,3-triazole}
This reaction is quantitative (>90% yield) and regioselective, favoring 1,4-triazoles over 1,5-isomers.

Research Applications

Materials Science

  • Polymer Functionalization: The prop-2-en-1-yl ether group undergoes radical polymerization, enabling the synthesis of azide-tagged polymers for surface modification.

  • Metal-Organic Frameworks (MOFs): Azide-containing linkers coordinate with metal ions (e.g., Cu²⁺) to form porous structures for gas storage.

Bioconjugation

In drug delivery systems, the azide group reacts with cycloalkynes (e.g., DBCO) via strain-promoted AAC, enabling antibody-drug conjugate synthesis without cytotoxic catalysts .

Future Directions

  • Photoresponsive Materials: Exploiting azide decomposition under UV light for smart coatings.

  • Tandem Reactions: Combining AAC with other transformations (e.g., Heck coupling) for one-pot syntheses.

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